Phenol, 4-nonyl-, zinc salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

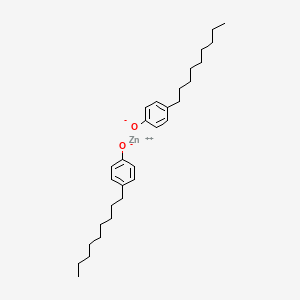

Phenol, 4-nonyl-, zinc salt is a chemical compound that belongs to the family of nonylphenols. Nonylphenols are a group of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds are used in various industrial applications due to their surfactant properties .

Preparation Methods

The synthesis of phenol, 4-nonyl-, zinc salt typically involves the reaction of 4-nonylphenol with zinc salts under controlled conditions. The preparation methods can vary, but generally, the process involves the following steps:

Synthesis of 4-Nonylphenol: This is achieved by alkylation of phenol with nonene in the presence of an acid catalyst.

Formation of Zinc Salt: The 4-nonylphenol is then reacted with a zinc salt, such as zinc chloride or zinc acetate, to form the zinc salt of 4-nonylphenol.

Chemical Reactions Analysis

Phenol, 4-nonyl-, zinc salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the phenol ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include quinones and hydroquinones .

Scientific Research Applications

Phenol, 4-nonyl-, zinc salt, also known as zinc bis(p-nonylphenolate) , is a chemical compound with several applications, often linked to its properties as a zinc salt of nonylphenol . Nonylphenol, in general, is used in the production of nonylphenol ethoxylates, phenolic resins, plastics, and stabilizers .

General Applications

- Spray adhesives Phenol, 4-nonyl-, branched is reported for commercial use in spray adhesive products .

- Printing inks Phenol, nonyl-, barium salt is reported for commercial use in printing inks .

- Surface coating products Phenol, nonyl- is reported for commercial use in surface coating products .

Scientific Research Applications

- Curing agent for epoxy resins Zinc salts of phenol compounds can be used in curing agent compositions for epoxy resins . These compositions are made by mixing a zinc salt, an acid anhydride, and a phenol compound and heating the mixture .

- Production of nonylphenol ethoxylate Nonylphenol is used as an intermediate in the production of nonylphenol ethoxylate, which sees predominant use because of its properties . Nonylphenol ethoxylates have numerous applications, including controlling deposits on machinery, cleaning equipment, scouring fibers, as wetting and de-wetting agents, in dyeing, in machine felt cleaning and conditioning, and in product finishing . They are also used in a wide range of consumer products, including cosmetics, cleaners, and paints, and in a variety of applications .

- Polymer industry Nonylphenol is used as a monomer in the production of phenol/formaldehyde resins, which are subsequently used in the production of paints and adhesives and as an additive in the rubber industry .

- Production of mineral ore extraction chemicals Nonylphenol is used in the production of mineral ore extraction chemicals (phenolic oximes) .

- Catalyst in curing of epoxy resins Nonylphenol sees use as a catalyst in the curing of epoxy resins production .

- Plastic stabilizers Nonylphenol sees use in other plastic stabilizers .

Mechanism of Action

The mechanism of action of phenol, 4-nonyl-, zinc salt involves its interaction with various molecular targets. In catalytic applications, it facilitates the generation of hydroxyl radicals, which are highly reactive and can oxidize organic pollutants . The presence of zinc enhances the catalytic activity by stabilizing the intermediate species and promoting the formation of reactive radicals .

Comparison with Similar Compounds

Phenol, 4-nonyl-, zinc salt can be compared with other nonylphenol derivatives, such as:

- Phenol, 2,4-dinonyl-

- Phenol, dinonyl-

- Phenol, 2-methyl-4,6-dinonyl-

- Phenol, isononyl-

- Phenol, 4-methyl-2-nonyl-

These compounds share similar structural features but differ in the position and branching of the nonyl group. This compound is unique due to its specific substitution pattern and the presence of zinc, which imparts distinct catalytic and chemical properties .

Properties

CAS No. |

74230-03-8 |

|---|---|

Molecular Formula |

C30H46O2Zn |

Molecular Weight |

504.1 g/mol |

IUPAC Name |

zinc;4-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |

InChI Key |

UQYXBOKTDPWSCS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.